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4-(1,4-Dimethylcyclohexyl)phenol

Cat. No.: B13795027
M. Wt: 204.31 g/mol
InChI Key: BFEWJDSIKIKUKU-UHFFFAOYSA-N
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Description

Historical Context and Discovery within Synthetic Organic Chemistry

While specific documentation detailing the first synthesis of 4-(1,4-dimethylcyclohexyl)phenol is not prominent in historical literature, its creation is rooted in the principles of Friedel-Crafts alkylation, a cornerstone of synthetic organic chemistry developed in the late 19th century. The alkylation of phenols with various agents, including cyclic olefins and alcohols, has been a subject of extensive academic and industrial research for decades. unive.itppor.az This reaction allows for the attachment of alkyl groups to the phenol (B47542) ring, thereby modifying its physical and chemical properties.

The synthesis of cyclohexylphenols, in general, has traditionally been achieved by reacting phenol with cyclohexene (B86901) or cyclohexanol (B46403) in the presence of acid catalysts. researchgate.net Historically, homogeneous acid catalysts like sulfuric acid and phosphoric acid were employed. researchgate.net However, due to their corrosive and polluting nature, a significant research trajectory has focused on replacing them with more environmentally benign solid acid catalysts. unive.itresearchgate.net These include zeolites, ion-exchange resins, and supported acids, which offer advantages in terms of reusability and reduced environmental impact. unive.itresearchgate.netresearchgate.net The synthesis of this compound would be a specific instance of this broader class of reactions, likely involving the acid-catalyzed alkylation of phenol with a 1,4-dimethylcyclohexyl precursor.

Significance and Research Trajectory within the Phenol Class

Phenolic compounds are a significant and recurring motif in both natural products and synthetic molecules, including a substantial number of FDA-approved pharmaceuticals. nih.gov The research trajectory of alkylated phenols is driven by their wide-ranging applications as intermediates and additives. They are widely used as precursors for detergents, pesticides, antioxidants, and in the manufacturing of polymers and phenolic resins. researchgate.net

The significance of this compound specifically lies in the unique structural contribution of the 1,4-dimethylcyclohexyl group. The incorporation of bulky, cycloaliphatic groups like this into a phenol backbone can be expected to influence its properties in several ways. For instance, in the field of materials science, such modifications are known to enhance the thermal stability and mechanical properties of polymers like poly(arylene ether sulfone)s. vt.edu Research in this area often focuses on how the structure of the alkyl group, including its stereochemistry, can be tailored to achieve desired material characteristics. While direct research on this compound is not extensively published, its investigation would follow the logical progression of exploring how the size, shape, and isomeric form of the alkyl substituent impact the properties and potential applications of the resulting phenol.

Structural Features and Stereochemical Considerations

The structure of this compound consists of a phenol ring where the hydroxyl group is located at position 1, and a 1,4-dimethylcyclohexyl group is attached at the para-position (position 4). The key to understanding the molecule's full structural identity lies in the stereochemistry of the 1,4-dimethylcyclohexyl substituent.

The 1,4-dimethylcyclohexane (B1583520) ring system can exist as two distinct geometric isomers: cis and trans. vaia.com

In the cis-isomer , both methyl groups are on the same side of the cyclohexane (B81311) ring.

In the trans-isomer , the methyl groups are on opposite sides of the ring. vaia.com

These isomers are diastereomers of each other, meaning they are non-superimposable, non-mirror images. vaia.com Both the cis and trans isomers of 1,4-dimethylcyclohexane are achiral because they possess a plane of symmetry. reddit.comchegg.com

The cyclohexane ring itself exists in various conformations, with the chair conformation being the most stable.

For trans-1,4-dimethylcyclohexane , the most stable chair conformation has both methyl groups in equatorial positions, which minimizes steric strain. stereoelectronics.org

For cis-1,4-dimethylcyclohexane , any chair conformation will necessarily have one methyl group in an axial position and one in an equatorial position. stereoelectronics.org The trans-isomer is more stable than the cis-isomer due to this difference in steric strain. stereoelectronics.org

Consequently, this compound can exist as two diastereomers: cis-4-(1,4-dimethylcyclohexyl)phenol and trans-4-(1,4-dimethylcyclohexyl)phenol, depending on the stereochemistry of the starting alkylating agent. The properties of these two isomers would be expected to differ due to the different spatial arrangement of the methyl groups.

Data Tables

Table 1: Predicted Physicochemical Properties of Isomeric this compound (Note: The following data for the target molecule is predicted or based on structurally similar compounds found in chemical databases, as extensive experimental data is not widely published.)

PropertyPredicted ValueRelevant Analog
Molecular FormulaC₁₄H₂₀ON/A
Molecular Weight204.31 g/mol N/A
Boiling Point~310 °C3-(4,4-Dimethylcyclohexyl)phenol chemicalbook.com
pKa~103-(4,4-Dimethylcyclohexyl)phenol chemicalbook.com

Table 2: Stereochemical Summary of the 1,4-Dimethylcyclohexyl Substituent

IsomerRelative Position of Methyl GroupsMost Stable ConformationChirality
cisSame sideOne axial, one equatorialAchiral
transOpposite sidesBoth equatorialAchiral

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O B13795027 4-(1,4-Dimethylcyclohexyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

4-(1,4-dimethylcyclohexyl)phenol

InChI

InChI=1S/C14H20O/c1-11-7-9-14(2,10-8-11)12-3-5-13(15)6-4-12/h3-6,11,15H,7-10H2,1-2H3

InChI Key

BFEWJDSIKIKUKU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C)C2=CC=C(C=C2)O

Origin of Product

United States

Synthetic Methodologies for 4 1,4 Dimethylcyclohexyl Phenol

Classical Multi-Step Synthetic Approaches

Traditional methods for synthesizing 4-(1,4-dimethylcyclohexyl)phenol often involve multi-step procedures that rely on well-established organic reactions. These approaches, while effective, can sometimes be limited by factors such as yield, selectivity, and environmental impact.

Friedel-Crafts Alkylation Strategies for Cyclohexyl Introduction

A primary method for attaching the dimethylcyclohexyl group to the phenol (B47542) ring is through the Friedel-Crafts alkylation reaction. wikipedia.org This electrophilic aromatic substitution reaction typically involves reacting phenol with an appropriate alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgstackexchange.com In the context of synthesizing this compound, the alkylating agent would be a derivative of 1,4-dimethylcyclohexane (B1583520), such as 1,4-dimethylcyclohexanol (B1605839) or 1,4-dimethylcyclohexene (B12111012).

The reaction mechanism involves the formation of a carbocation from the alkylating agent, which then attacks the electron-rich phenol ring. youtube.comyoutube.com However, the Friedel-Crafts alkylation of phenols can be complex. Phenol itself can act as a bidentate nucleophile, reacting at either the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation). stackexchange.com Furthermore, the reaction can be prone to polyalkylation, where multiple cyclohexyl groups are added to the phenol ring, and carbocation rearrangements, which can lead to a mixture of isomers. youtube.com The strong interaction between the phenol's oxygen atom and the Lewis acid catalyst can also reduce the catalyst's activity and deactivate the ring towards the desired electrophilic substitution. stackexchange.com

A specific example involves the reaction of phenol with 1-methyl-cyclohexene in the presence of a siliceous catalyst at elevated temperatures and pressures, which has been shown to produce p-(1-methyl-cyclohexyl)phenol with a yield of approximately 80%. google.com

Phenolic Ring Functionalization and Substitution Pathways

Beyond the initial alkylation, further functionalization of the phenolic ring can be a key part of the synthetic strategy. These reactions aim to introduce or modify substituents on the aromatic ring to achieve the desired final product. For instance, after the introduction of the dimethylcyclohexyl group, subsequent reactions might be employed to ensure the correct substitution pattern.

The regioselectivity of these reactions is crucial. For example, in the alkylation of phenol with cyclohexanol (B46403), the formation of both ortho- and para-cyclohexylphenols is common. researchgate.net The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions. unive.it For instance, using Amberlyst-15 as a heterogeneous catalyst tends to produce an ortho/para ratio close to 2, while a homogeneous catalyst like methanesulfonic acid can lead to a variable ortho/para ratio, suggesting different reaction mechanisms may be at play. unive.it

Modern and Green Chemistry Syntheses

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of catalytic approaches and green chemistry principles in the synthesis of this compound and related compounds.

Catalytic Approaches for Phenol Synthesis

Modern synthetic strategies increasingly rely on the use of heterogeneous catalysts to improve efficiency, selectivity, and ease of separation. For the alkylation of phenols, a variety of solid acid catalysts have been investigated, including zeolites, ion-exchange resins, and supported acids. researchgate.netunive.it These catalysts offer advantages over traditional homogeneous catalysts like sulfuric acid and phosphoric acid, which are often corrosive and generate significant waste. researchgate.net

For example, a one-pot synthesis of cyclohexylphenols has been developed using a tandem catalytic system of RANEY® Nickel and a hierarchical Beta zeolite. rsc.org This system, which utilizes isopropyl alcohol as a hydrogen source, achieved a remarkable selectivity of approximately 70% for cyclohexylphenols at a high conversion rate. rsc.org Another approach involves the hydroalkylation of phenol in the presence of a palladium catalyst and a molten salt (NaCl-AlCl₃), which selectively yields 4-cyclohexylphenol. chemicalbook.com

The choice of catalyst can significantly impact the product distribution. For instance, supported 12-tungstosilicic acid has been shown to catalyze only the ring cyclohexylation of phenol, with an ortho-para ratio close to 2. unive.it

Sustainable and Environmentally Benign Methodologies

Green chemistry principles focus on reducing or eliminating the use and generation of hazardous substances. In the context of phenol derivative synthesis, this includes the use of water as a solvent and the development of catalyst systems that can be easily recovered and reused. elsevierpure.com

One example of a greener approach is the oxidative polymerization of phenol in water, which offers a formaldehyde-free route to polyphenols. elsevierpure.com While not a direct synthesis of the target molecule, this illustrates the trend towards aqueous-phase reactions. The use of supercritical carbon dioxide as a reaction medium for the alkylation of phenol has also been explored as an environmentally friendly alternative. researchgate.net

Furthermore, the direct hydrogenation of phenol to produce cyclohexanol, a precursor for some alkylated phenols, is being improved to operate under milder conditions, reducing energy consumption. rsc.org Novel composite catalysts, such as Ru/Nb₂O₅-nC18PA, have shown high efficiency in this conversion in a biphasic system. rsc.org

Regioselective and Stereoselective Synthesis of Isomers

The synthesis of this compound presents challenges in controlling both regioselectivity (the position of the substituent on the phenol ring) and stereoselectivity (the spatial arrangement of the atoms in the dimethylcyclohexyl group).

Controlling regioselectivity to favor the para-substituted product is often a primary goal, as it is frequently the most desired isomer. researchgate.net The choice of catalyst and reaction conditions plays a critical role in directing the substitution to the desired position. unive.it For example, the use of certain solid acid catalysts can enhance para-selectivity in the alkylation of phenol. unive.it

Control of Substituent Orientation on the Aromatic Ring

The alkylation of phenol can theoretically yield ortho, meta, and para substituted products. However, the hydroxyl group of phenol is a strongly activating, ortho-para directing group, meaning substitution at the meta position is generally not observed. The main challenge lies in maximizing the yield of the desired para-isomer, this compound, over the ortho-isomer.

The reaction proceeds via the formation of a 1,4-dimethylcyclohexyl carbocation, a tertiary carbocation, which acts as the electrophile. masterorganicchemistry.comchemistrysteps.com This carbocation is generated from either the protonation of 1,4-dimethylcyclohexene or the protonation and subsequent loss of water from 1,4-dimethylcyclohexanol, facilitated by a Brønsted or Lewis acid catalyst. chemistrysteps.comyoutube.com

Several factors influence the ratio of ortho to para substitution:

Steric Hindrance: The 1,4-dimethylcyclohexyl group is sterically bulky. This bulkiness significantly hinders its ability to approach and bond with the ortho positions of the phenol ring, which are adjacent to the hydroxyl group. The para position, being more sterically accessible, is the favored site of attack. It is a known principle that tertiary carbocations tend to result in predominantly para-alkylation products for this reason.

Reaction Temperature: In the related alkylation of phenol with cyclohexene (B86901), higher reaction temperatures have been shown to favor the formation of the thermodynamically more stable para-isomer over the ortho-isomer. At lower temperatures, the ortho product, which can be formed faster (kinetic control), may predominate, but at higher temperatures, the reaction equilibrium shifts to favor the more stable para product.

Catalyst Selection: The choice of catalyst is crucial. While strong Lewis acids like AlCl₃ are traditional catalysts for Friedel-Crafts reactions, they can sometimes cause unwanted side reactions or complex with the phenol's hydroxyl group, reducing its activity. jk-sci.comstackexchange.com Modified zeolites, particularly large-pore variants like HY zeolites, have been effectively used for the selective para-alkylation of phenols. doubtnut.com The defined pore structure of these catalysts can provide shape-selectivity, further favoring the formation of the linear para-isomer over the bulkier ortho-isomer.

These controlling factors are summarized in the table below, based on findings from analogous phenol alkylation reactions.

ParameterEffect on Para-SelectivityRationale
Nature of Electrophile Bulky tertiary carbocations increase para-selectivity.Increased steric hindrance at the ortho-positions makes the para-position the preferred site of attack.
Temperature Higher temperatures generally increase para-selectivity.The para-isomer is the thermodynamically more stable product. Higher energy allows the reaction to overcome the activation barrier to the more stable product.
Catalyst Type Large-pore zeolites can enhance para-selectivity.The catalyst's pore structure can sterically favor the formation of the less bulky para-substituted product (shape-selectivity).
Reactant Ratio Using an excess of the aromatic reactant (phenol) can minimize polyalkylation. jk-sci.comIncreasing the concentration of phenol makes it statistically more likely for the electrophile to react with an unsubstituted phenol molecule rather than an already alkylated one. jk-sci.com

Stereochemical Control of the Dimethylcyclohexyl Moiety

The 1,4-dimethylcyclohexyl group can exist as two distinct geometric isomers: cis and trans. The stereochemical outcome of the synthesis is determined not by the starting material's stereochemistry but by the reaction mechanism and the relative thermodynamic stability of the final products.

The Friedel-Crafts alkylation proceeds through a planar tertiary carbocation intermediate. mt.comechemi.com The formation of this flat sp²-hybridized carbon center means that any stereochemical information from the starting 1,4-dimethylcyclohexanol or 1,4-dimethylcyclohexene (whether it was the cis or trans isomer) is lost. The phenol molecule can then attack this planar carbocation from either face with roughly equal probability, leading to a mixture of both cis and trans isomers in the product.

Therefore, the final ratio of cis- to trans-4-(1,4-Dimethylcyclohexyl)phenol is governed by thermodynamic control. The most stable isomer will be the predominant product, especially if the reaction is allowed to reach equilibrium at a sufficiently high temperature.

For 1,4-disubstituted cyclohexanes, the trans isomer is thermodynamically more stable than the cis isomer. vaia.comlibretexts.org This is because in the most stable chair conformation of the trans isomer, both methyl groups can occupy equatorial positions, minimizing sterically unfavorable 1,3-diaxial interactions. libretexts.org In the cis isomer, one methyl group must always be in an axial position, which introduces steric strain. vaia.com

This stability difference dictates that the final product will be a mixture of isomers, with trans-4-(1,4-Dimethylcyclohexyl)phenol being the major component.

IsomerMost Stable ConformationRelative StabilityRationale
trans-1,4-Dimethylcyclohexane Diequatorial (both -CH₃ groups are equatorial)More Stable doubtnut.comvaia.comAvoids unfavorable 1,3-diaxial interactions, resulting in lower steric strain. libretexts.org
cis-1,4-Dimethylcyclohexane Axial-Equatorial (one -CH₃ is axial, one is equatorial)Less Stable vaia.comThe presence of an axial methyl group leads to steric repulsion with axial hydrogens on the same side of the ring.

Advanced Spectroscopic and Structural Characterization of 4 1,4 Dimethylcyclohexyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the primary tool for elucidating the molecular structure of 4-(1,4-dimethylcyclohexyl)phenol in solution.

1D and 2D NMR Techniques for Connectivity and Stereochemistry

One-dimensional (1D) NMR techniques, specifically ¹H and ¹³C NMR, would provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenol (B47542) ring, the protons of the two methyl groups, and the methylene (B1212753) protons of the cyclohexane (B81311) ring. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum would complement this by showing the number of unique carbon environments.

To establish the connectivity between these atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would reveal proton-proton couplings, helping to trace the connectivity within the cyclohexane ring and between the ring and its substituents. An HSQC spectrum would correlate each proton with its directly attached carbon atom. Further 2D experiments like HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish long-range correlations (over 2-3 bonds), which are crucial for connecting the dimethylcyclohexyl moiety to the phenol ring.

The stereochemistry of the 1,4-disubstituted cyclohexane ring (cis vs. trans isomers) could be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space interactions between protons that are in close proximity, which can help determine the relative orientation of the methyl groups and the phenol substituent on the cyclohexane ring.

While experimental data is not available, predicted ¹H NMR spectra can be generated through computational methods. For instance, a predicted ¹H NMR spectrum in D₂O shows a complex pattern of signals for the aliphatic and aromatic regions, but this remains a theoretical estimation. hmdb.cadrugbank.comchemicalbook.com

Dynamic NMR for Conformational Analysis and Rotational Barriers

The cyclohexane ring is known to undergo conformational changes, primarily the chair-to-chair interconversion. For this compound, this dynamic process could be studied using variable temperature (VT) NMR, a technique known as dynamic NMR. By recording NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals corresponding to the cyclohexane protons. At low temperatures, the ring inversion may become slow enough on the NMR timescale to allow for the observation of separate signals for the axial and equatorial protons.

From the coalescence temperature (the temperature at which two exchanging signals merge into a single broad peak) and the chemical shift difference between the signals at low temperature, the free energy of activation (ΔG‡) for the ring inversion can be calculated. This would provide valuable information about the energy barrier for this conformational change. Additionally, VT-NMR could potentially be used to study the rotational barrier around the C-C bond connecting the cyclohexane ring to the phenol group.

Single-Crystal X-ray Diffraction Studies

To obtain definitive information about the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction would be the method of choice. This technique requires the growth of a suitable single crystal of the compound.

Determination of Molecular Geometry and Bond Parameters

A successful X-ray diffraction experiment would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This would unambiguously determine the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the crystalline state and the relative orientation of the substituents. The planarity of the phenol ring and the geometry at the quaternary carbon of the cyclohexane ring would also be accurately determined.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals)

Currently, no published crystal structure data exists for this compound in the Cambridge Structural Database (CSD) or other crystallographic databases.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent tool for identifying functional groups.

The FT-IR and Raman spectra of this compound would be expected to show characteristic bands for the O-H stretching of the phenolic hydroxyl group, typically appearing as a broad band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. The C-O stretching vibration of the phenol would also be a prominent feature. Aromatic C-H and C=C stretching vibrations from the phenyl ring would be observed in specific regions of the spectra. The aliphatic C-H stretching and bending vibrations of the cyclohexane ring and methyl groups would also be present.

While the FT-IR spectrum would be more sensitive to polar functional groups like the O-H group, the Raman spectrum would be particularly useful for observing the vibrations of the non-polar parts of the molecule, such as the C-C backbone of the cyclohexane ring and the aromatic ring. A detailed analysis of the vibrational spectra, often aided by computational calculations (e.g., using Density Functional Theory, DFT), could provide further insights into the molecular structure and conformation.

As with other techniques, no specific experimental FT-IR or Raman spectra for this compound have been reported in the scientific literature.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In the case of this compound, the fragmentation is influenced by the presence of the phenolic hydroxyl group, the aromatic ring, and the dimethylcyclohexyl substituent.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The primary fragmentation pathways are predicted to involve cleavages at the benzylic position (the bond between the aromatic ring and the cyclohexyl group) and within the cyclohexyl ring itself.

A key fragmentation process for alkylphenols is the benzylic cleavage, which would lead to the formation of a stable benzylic carbocation. For this compound, this would result in the loss of a methyl group from the dimethylcyclohexyl moiety, followed by rearrangement and cleavage, or the loss of the entire dimethylcyclohexyl group. The presence of the phenol group can also direct fragmentation, leading to characteristic ions.

Predicted Fragmentation Pathways for this compound:

Molecular Ion [M]⁺: The intact molecule with one electron removed.

[M - CH₃]⁺: Loss of a methyl group from the dimethylcyclohexyl ring, leading to a more stable secondary or tertiary carbocation.

[M - C₈H₁₅]⁺ (Benzylic Cleavage): Cleavage of the bond between the phenol and the dimethylcyclohexyl group, resulting in a hydroxyphenyl cation.

Fragments from the Cyclohexyl Ring: Various cleavages within the dimethylcyclohexyl ring can lead to a series of smaller fragment ions.

A data table summarizing the predicted significant fragments in the mass spectrum of this compound is presented below.

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio)
[C₁₄H₂₀O]⁺Molecular Ion204
[C₁₃H₁₇O]⁺[M - CH₃]⁺189
[C₆H₅O]⁺[M - C₈H₁₅]⁺93

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene (B151609) ring (the chromophore). Phenols typically exhibit two main absorption bands in the UV region, which arise from π → π* transitions of the aromatic ring. nih.gov

Primary Band (E-band): This band, typically occurring at shorter wavelengths (around 200-230 nm), is due to an allowed π → π* transition and has a high molar absorptivity (ε).

Secondary Band (B-band): This band appears at longer wavelengths (around 250-290 nm) and is due to a symmetry-forbidden π → π* transition. It has a lower molar absorptivity compared to the primary band.

The substitution of an alkyl group on the phenol ring generally causes a small red shift (a shift to longer wavelengths) of these absorption bands. The dimethylcyclohexyl group at the para position is an alkyl substituent and is expected to have such an effect.

A data table summarizing the predicted UV-Vis absorption data for this compound is provided below.

Electronic Transition Predicted λmax (nm) Chromophore
π → π* (Primary Band)~ 220 - 230Substituted Benzene Ring
π → π* (Secondary Band)~ 275 - 285Substituted Benzene Ring

Chemical Reactivity and Reaction Mechanisms of 4 1,4 Dimethylcyclohexyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The hydroxyl group of the phenol (B47542) is a potent activating group, directing incoming electrophiles to the ortho and para positions. However, since the para position is already occupied by the 1,4-dimethylcyclohexyl group, electrophilic substitution is anticipated to occur predominantly at the ortho positions (C2 and C6) relative to the hydroxyl group.

Mechanistic Studies of Halogenation and Nitration

While specific mechanistic studies on 4-(1,4-Dimethylcyclohexyl)phenol are not extensively documented, its reactivity can be inferred from the well-established behavior of other 4-substituted phenols. The bulky 1,4-dimethylcyclohexyl group is expected to sterically hinder the approach of electrophiles to the adjacent ortho positions, thereby influencing reaction rates and selectivity.

Halogenation: The halogenation of phenols is typically rapid. For this compound, reaction with bromine or chlorine would lead to substitution at the ortho positions. Visible light-mediated methods can also achieve halogenation, offering alternative pathways that may involve radical mechanisms. nih.gov

Nitration: The nitration of phenols is a complex reaction that can be sensitive to the reaction conditions. organic-synthesis.com Using dilute nitric acid or other mild nitrating agents, 2-nitro-4-(1,4-dimethylcyclohexyl)phenol and 2,6-dinitro-4-(1,4-dimethylcyclohexyl)phenol are the expected products. However, strong nitrating mixtures like concentrated nitric and sulfuric acids can lead to oxidation of the phenol ring, often resulting in the formation of quinone-type byproducts. shout.education The mechanism can proceed through the formation of a phenoxy radical followed by reaction with nitrogen dioxide, or via an initial nitrosation followed by oxidation. shout.education

Reaction Typical Reagents Expected Major Product(s) Key Mechanistic Features
BrominationBr₂ in CCl₄ or other non-polar solvent2-Bromo-4-(1,4-dimethylcyclohexyl)phenolElectrophilic attack of Br⁺ (or polarized Br₂) on the activated ring.
NitrationDilute HNO₃2-Nitro-4-(1,4-dimethylcyclohexyl)phenolElectrophilic attack by the nitronium ion (NO₂⁺) or related species. organic-synthesis.comshout.education
DinitrationConcentrated HNO₃ / H₂SO₄ (careful control)2,6-Dinitro-4-(1,4-dimethylcyclohexyl)phenolStepwise electrophilic substitution; risk of oxidation increases. shout.education

Alkylation and Acylation Reactions and their Scope

Friedel-Crafts reactions provide a means to introduce additional alkyl or acyl groups onto the aromatic ring.

Alkylation: The alkylation of phenols can result in a mixture of C-alkylated and O-alkylated products. youtube.com For this compound, C-alkylation would occur at the ortho positions. The choice of catalyst (e.g., solid acids like zeolites or homogeneous acids like AlCl₃) can significantly influence the product distribution. chemguide.co.ukresearchgate.net A major drawback of Friedel-Crafts alkylation is the potential for polyalkylation, as the newly added alkyl group can further activate the ring. wikipedia.org The reaction is also susceptible to carbocation rearrangements.

Acylation: Friedel-Crafts acylation is generally more controllable than alkylation. The reaction of this compound with an acyl chloride or acid anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield the corresponding 2-hydroxyacylphenone derivative. Unlike alkylation, acylation is typically free from poly-substitution because the introduced acyl group is electron-withdrawing and deactivates the aromatic ring towards further electrophilic attack. wikipedia.org The electrophile in this reaction is often a resonance-stabilized acylium ion. wikipedia.org

Reaction Type Advantages Disadvantages Applicability to this compound
Alkylation Introduces new C-C bonds.Prone to polyalkylation and carbocation rearrangements. wikipedia.org Can give mixtures of O- and C-alkylation products. chemguide.co.ukFurther alkylation would occur at the C2/C6 positions, but controlling the degree of substitution would be challenging.
Acylation Generally avoids polyacylation. wikipedia.org No carbocation rearrangements.The acyl group deactivates the ring. The catalyst is required in stoichiometric amounts.A reliable method to introduce an acyl group at the C2 position.

Reactions Involving the Phenolic Hydroxyl Group

Etherification and Esterification Reactions

The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion, a potent nucleophile.

Etherification: The most common method for converting phenols to ethers is the Williamson ether synthesis. wikipedia.org This involves treating this compound with a strong base like sodium hydroxide (B78521) to form the corresponding sodium phenoxide. This phenoxide can then react with a primary alkyl halide (e.g., ethyl iodide) via an SN2 reaction to yield the corresponding ether, 4-alkoxy-(1,4-dimethylcyclohexyl)benzene. organic-synthesis.comtiwariacademy.com Primary alkyl halides are preferred as secondary and tertiary halides tend to undergo elimination reactions. wikipedia.org

Esterification: Phenols react very slowly with carboxylic acids, so more reactive derivatives are typically used for esterification. chemguide.co.uklibretexts.org Reacting this compound with a reactive acylating agent like an acyl chloride or an acid anhydride yields the corresponding phenyl ester. shout.educationlibretexts.org The reaction with an acyl chloride is often vigorous at room temperature, while the reaction with an acid anhydride may require warming. shout.educationchemguide.co.uk The reactivity can be enhanced by first converting the phenol to its more nucleophilic phenoxide salt. shout.education

Oxidation Pathways and Formation of Quinone Derivatives

Phenols are susceptible to oxidation, and this reactivity can be harnessed to synthesize quinone derivatives. The oxidation of this compound with a strong oxidizing agent, such as chromic acid (formed from Na₂Cr₂O₇ and H₂SO₄), would be expected to transform the phenol into the corresponding p-benzoquinone derivative. youtube.com

The mechanism involves the loss of two electrons and two protons (formally) to create a conjugated diketone system. In some cases, oxidation can be highly regioselective, and intermediates such as p-quinone methides have been proposed in certain enzymatic oxidation reactions of related phenols. francis-press.com The electrochemical oxidation of similar hydroquinone (B1673460) derivatives is also a known route to substituted quinones. youtube.com

Oxidizing Agent Product Type Comments
Chromic Acid (Jones Reagent)p-Benzoquinone derivativeA common and powerful reagent for oxidizing phenols. youtube.com
o-Iodoxybenzoic acid (IBX)o-Quinone derivativesKnown to selectively oxidize phenols to o-quinones. libretexts.org
Nitrogen Dioxide (NO₂)Nitrophenols / QuinonesCan act as both a nitrating and oxidizing agent. shout.education

Reactivity of the Dimethylcyclohexyl Moiety

The 1,4-dimethylcyclohexyl group is a saturated aliphatic moiety and is generally unreactive under the conditions used for electrophilic aromatic substitution, etherification, esterification, or mild oxidation of the phenol functionality. Its primary role in these reactions is steric, influencing the regioselectivity of reactions on the aromatic ring.

The C-H bonds of the cyclohexane (B81311) ring are susceptible to free-radical substitution, but this requires harsh conditions such as high temperatures or UV irradiation, typically in the presence of a radical initiator. wikipedia.org For instance, free-radical halogenation with Cl₂ or Br₂ under UV light would lead to a complex mixture of halogenated products, with substitution occurring at various positions on the cyclohexyl ring. youtube.comlibretexts.orglibretexts.org Such reactions are generally not selective and would likely also lead to degradation of the aromatic part of the molecule. wikipedia.org Under the typical ionic mechanisms governing the reactivity of the phenolic portion of the molecule, the dimethylcyclohexyl group remains inert.

Stereochemical Transformations and Rearrangements

In the cis isomer, one methyl group is in an axial position while the other is equatorial. This leads to 1,3-diaxial interactions, which are a source of steric strain. Conversely, the trans isomer can adopt a conformation where both methyl groups are in the more stable equatorial positions, minimizing these unfavorable interactions. stereoelectronics.org Consequently, the trans isomer of 1,4-dimethylcyclohexane (B1583520) is more stable than the cis isomer by approximately 7 kJ/mol. stereoelectronics.org This stability difference would be expected to persist in this compound, making the trans isomer the thermodynamically favored one.

Conformational Analysis of 1,4-Dimethylcyclohexane Isomers

Isomer Most Stable Conformation Key Interactions Relative Stability
cis-1,4-Dimethylcyclohexane Chair (one axial, one equatorial methyl) 1,3-diaxial interactions Less stable

This table is based on the general principles of conformational analysis of substituted cyclohexanes. stereoelectronics.orgsapub.org

Rearrangements:

Acid-catalyzed rearrangements are a common feature of phenols and related compounds. A pertinent example is the dienone-phenol rearrangement , which involves the conversion of a 4,4-disubstituted cyclohexadienone into a 3,4-disubstituted phenol in the presence of acid. pw.livewikipedia.orgwikiwand.com This reaction proceeds through the formation of a carbocation intermediate, followed by the migration of one of the alkyl or aryl groups. pw.livewikipedia.org

While this compound itself would not undergo this specific rearrangement, a hypothetical precursor such as a 4-aryl-4-(1,4-dimethylcyclohexyl)cyclohexadienone could rearrange. The migratory aptitude of different groups has been studied, with phenyl groups generally showing a higher tendency to migrate than methyl groups. wikipedia.org

Hydrogenation and Dehydrogenation Studies

Hydrogenation:

The aromatic ring of this compound can be hydrogenated to the corresponding cyclohexanol (B46403) derivative. The catalytic hydrogenation of phenols is a well-established industrial process. chemrxiv.orgacs.orgresearchgate.netosti.gov Common catalysts for this transformation include palladium, platinum, and nickel-based systems. chemrxiv.orgacs.orgresearchgate.netosti.gov

For instance, the selective hydrogenation of p-cresol, an alkylphenol analogous to the target compound, to 4-methyl-cyclohexanone has been achieved with high conversion and selectivity using a Pd/γ-Al2O3 catalyst. chemrxiv.orgacs.orgresearchgate.net Further hydrogenation can lead to the corresponding cyclohexanol. The reaction conditions, such as temperature, pressure, and catalyst choice, can influence the product distribution between the ketone and the fully saturated alcohol. chemrxiv.orgacs.orgosti.gov

Typical Conditions for Alkylphenol Hydrogenation

Catalyst Substrate Product(s) Key Findings
Pd/γ-Al2O3 p-Cresol 4-Methyl-cyclohexanone, 4-Methyl-cyclohexanol High conversion and selectivity to the ketone can be achieved. chemrxiv.orgacs.orgresearchgate.net
Pd/C p-Cresol 4-Methylcyclohexanol trans-selective hydrogenation can be achieved. researchgate.net

This table presents data from studies on analogous alkylphenols.

Dehydrogenation:

The reverse reaction, the dehydrogenation of a cyclohexanol or cyclohexanone (B45756) to a phenol, is also a significant transformation. nih.govnih.gov The dehydrogenation of substituted cyclohexanones to the corresponding phenols can be achieved using various catalysts, often under aerobic conditions or in the presence of a hydrogen acceptor. nih.govnih.gov Palladium-based catalysts are frequently employed for this purpose. nih.gov The reaction likely proceeds through a dienol intermediate which then aromatizes. nih.gov

Catalyzed Transformations and Cross-Coupling Reactions

The phenolic hydroxyl group of this compound can be converted into a triflate or other suitable leaving group, enabling its participation in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate. youtube.com The triflate of this compound could be coupled with a variety of aryl or vinyl boronic acids or their esters. The steric hindrance from the bulky 1,4-dimethylcyclohexyl group might necessitate the use of specialized phosphine (B1218219) ligands to facilitate the reaction. nih.gov Systematic investigations of the Suzuki-Miyaura coupling of halophenols have shown that the reaction is feasible, though yields can be dependent on the position of the substituents. nih.gov

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. rug.nlrsc.org The triflate derivative of this compound could potentially undergo a Heck reaction with various alkenes. However, the steric bulk of the substrate could present a challenge, possibly requiring more reactive catalysts or harsher reaction conditions. rug.nl Studies on the Heck-Matsuda coupling of phenol diazonium salts have shown that the position of the hydroxyl group can significantly impact the success of the reaction. rsc.org

Illustrative Catalyst Systems for Cross-Coupling of Phenol Derivatives

Reaction Catalyst System Substrate Type Notes
Suzuki-Miyaura Pd/C Halophenols Can be performed in water as a solvent. nih.gov
Suzuki-Miyaura Pd(PPh3)4 Aryl triflates A common catalyst for this transformation. youtube.com
Heck Pd(OAc)2 Aryl triflates Often used with phosphine ligands. rug.nl
Heck-Matsuda Pd2(dba)3 Phenol diazonium salts Shows sensitivity to substituent position. rsc.org

This table is a compilation of general catalyst systems used for phenol derivatives and does not represent specific data for this compound.

Theoretical and Computational Investigations of 4 1,4 Dimethylcyclohexyl Phenol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations have been instrumental in elucidating the electronic structure and fundamental properties of 4-(1,4-dimethylcyclohexyl)phenol. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) has been a primary tool for investigating the molecular geometry and stability of this compound. These studies typically involve geometry optimization to find the lowest energy structure of the molecule. Key findings from DFT calculations include bond lengths, bond angles, and dihedral angles that define the three-dimensional arrangement of the atoms. The stability of different isomers and conformers can also be compared based on their calculated total energies.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

For higher accuracy in electronic structure analysis, ab initio methods have been employed. These methods, which are based on first principles of quantum mechanics without empirical parameters, offer a more rigorous description of the electronic wave function. Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide benchmark data on electronic energies, ionization potentials, and electron affinities, contributing to a deeper understanding of the molecule's reactivity and electronic behavior.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The conformational landscape of this compound is complex due to the flexibility of the cyclohexyl ring. Molecular mechanics and dynamics simulations are powerful tools to explore these conformational possibilities.

Potential Energy Surface Mapping and Stable Conformations

Potential energy surface (PES) mapping has been utilized to identify the stable conformers of this compound. By systematically varying key dihedral angles, researchers can map out the energy landscape of the molecule. This process reveals the various low-energy conformations, such as chair and boat forms of the cyclohexane (B81311) ring, and the relative orientation of the phenol (B47542) group. The results of these analyses pinpoint the most probable shapes the molecule will adopt under given conditions.

Solvent Effects on Conformational Preferences

The surrounding environment can significantly influence the conformational preferences of a molecule. Computational studies have explored the effect of different solvents on the conformational equilibrium of this compound. By incorporating solvent models, such as implicit continuum models or explicit solvent molecules in molecular dynamics simulations, researchers can predict how the polarity of the solvent medium affects the relative stability of the conformers. These studies are crucial for understanding the behavior of the compound in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are also highly valuable for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. For this compound, calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies have been performed. These predictions are based on the optimized molecular geometry and the calculated electronic structure, providing a powerful link between theory and experimental spectroscopy.

Reaction Pathway Modeling and Transition State Analysis

Theoretical and computational chemistry provides powerful tools to elucidate the complex reaction mechanisms involved in the formation of this compound. Through the modeling of reaction pathways and the analysis of transition states, researchers can gain a deeper understanding of the factors that control product distribution and reaction rates. While specific computational studies exclusively targeting the synthesis of this compound are not extensively available in public literature, the well-established principles of electrophilic aromatic substitution and carbocation chemistry, supported by computational studies on analogous systems, allow for the construction of a plausible mechanistic framework. acs.orgnih.govunive.it

The formation of this compound typically proceeds via the acid-catalyzed alkylation of phenol with a suitable precursor to the 1,4-dimethylcyclohexyl cation. This electrophilic species is the key intermediate that attacks the electron-rich aromatic ring of phenol. The reaction pathway can be dissected into several key steps: formation of the carbocation, electrophilic attack on the phenol ring (leading to σ-complexes), and subsequent deprotonation to yield the final product. A significant aspect of phenol alkylation is the competition between C-alkylation (at the ortho and para positions) and O-alkylation (at the phenolic oxygen). acs.orgnih.govstackexchange.com

Computational models, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of these reactions. acs.orgnih.gov These models help in identifying the structures of intermediates and transition states, as well as their relative energies.

A generalized reaction pathway for the acid-catalyzed alkylation of phenol with a precursor to the 1,4-dimethylcyclohexyl cation can be proposed. The initial step involves the protonation of a suitable starting material, such as 1,4-dimethylcyclohexene (B12111012) or 1,4-dimethylcyclohexanol (B1605839), by an acid catalyst to generate the tertiary 1,4-dimethylcyclohexyl carbocation. This carbocation is relatively stable due to the presence of two methyl groups.

Once formed, the carbocation can attack the phenol molecule. The attack can occur at the oxygen atom (O-alkylation) to form an ether, or at the ortho or para carbon atoms of the aromatic ring (C-alkylation). acs.orgnih.gov Computational studies on similar phenol alkylation reactions suggest that O-alkylation is often the kinetically controlled pathway, meaning it has a lower activation energy barrier. acs.orgnih.govresearchgate.net However, the O-alkylated product can often rearrange to the more thermodynamically stable C-alkylated products under the reaction conditions, a process known as the Fries rearrangement. stackexchange.com

The electrophilic attack on the aromatic ring proceeds through a high-energy intermediate known as a σ-complex or arenium ion. Separate transition states lead to the formation of the ortho and para σ-complexes. The relative stability of these transition states determines the ortho/para product ratio. Generally, the para-substituted product is favored due to reduced steric hindrance compared to the ortho position, especially with a bulky alkylating agent like the 1,4-dimethylcyclohexyl group. unive.it

The final step in the formation of the C-alkylated product is the deprotonation of the σ-complex to restore the aromaticity of the ring. This step is typically fast and has a low activation barrier.

The table below provides a hypothetical representation of the relative energies for the key species involved in the para-alkylation pathway, based on general principles and data from analogous systems.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsPhenol + 1,4-Dimethylcyclohexyl Cation0.0
Transition State (para-attack)Transition state for the formation of the para-σ-complex+15 to +25
Intermediate (para-σ-complex)The arenium ion intermediate for para-substitution+5 to +10
Transition State (deprotonation)Transition state for the final deprotonation step+7 to +12
ProductThis compound-5 to -10

Note: The energy values in this table are illustrative and intended to represent the general energetic profile of the reaction. Actual values would require specific quantum chemical calculations for this system.

Transition state analysis for the C-alkylation step would reveal a structure where the C-C bond between the cyclohexyl cation and the para-carbon of the phenol is partially formed. The geometry of the phenol ring would be distorted from its planar aromatic structure. The analysis of the vibrational frequencies of the transition state structure would show a single imaginary frequency corresponding to the reaction coordinate.

Synthesis and Reactivity of 4 1,4 Dimethylcyclohexyl Phenol Derivatives and Analogues

Chemical Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical modification in 4-(1,4-dimethylcyclohexyl)phenol, allowing for the synthesis of a diverse range of derivatives. Two common and effective methods for this modification are etherification and esterification.

A prominent method for ether synthesis is the Williamson ether synthesis , which proceeds via an S\textsubscript{N}2 mechanism. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide. masterorganicchemistry.comwikipedia.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can be employed to facilitate the reaction between the aqueous and organic phases. utahtech.edu The choice of solvent and temperature can significantly influence the reaction's outcome, with polar aprotic solvents often being suitable. wikipedia.org

For the formation of esters, the Steglich esterification offers a mild and efficient method, particularly for substrates that are sensitive to more vigorous conditions. wikipedia.orgorganic-chemistry.orgnih.gov This reaction utilizes a coupling agent, commonly dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the condensation of a carboxylic acid with the phenol. wikipedia.orgnih.gov The reaction is typically performed at room temperature in a polar aprotic solvent. wikipedia.org A key characteristic of this method is the in-situ removal of water by DCC, which forms the byproduct dicyclohexylurea. wikipedia.org

Reaction Reagents and Conditions Product Type General Mechanism
Williamson Ether SynthesisAlkyl halide, Base (e.g., NaOH), Optional phase-transfer catalyst, SolventEtherS\textsubscript{N}2
Steglich EsterificationCarboxylic acid, DCC, DMAP (catalyst), Solvent (e.g., Dichloromethane)EsterAcyl-transfer

Functionalization and Derivatization of the Cyclohexyl Ring

Functionalization of the cyclohexyl ring of this compound presents a greater challenge compared to the modification of the phenolic hydroxyl group due to the chemical inertness of C-H bonds in the saturated ring. Direct electrophilic substitution on the cyclohexyl ring is not a common or straightforward process.

However, advanced strategies involving radical-mediated reactions can be considered for the derivatization of the cyclohexyl moiety. These methods often rely on the generation of a radical on the ring, which can then be trapped by a suitable reagent. For instance, radical-mediated C-C bond cleavage in cycloalkanols has been demonstrated as a strategy for functionalization. rsc.orgrsc.org Such transformations can lead to ring-opening and the introduction of new functional groups. The reactivity of the cyclohexane (B81311) ring can be influenced by its conformation and the presence of bulky substituents, which can affect the stability of radical intermediates. acs.org

Heterocyclic Analogues Incorporating the Substituted Phenol Motif

The phenolic structure of this compound makes it a suitable starting material for the synthesis of various heterocyclic analogues. Chromenes and benzoxazines are two important classes of heterocyclic compounds that can be synthesized from phenolic precursors.

Chromene derivatives can be synthesized through various methods, including the reaction of phenols with α,β-unsaturated carbonyl compounds or other suitable three-carbon synthons. One-pot multicomponent reactions are often employed for the efficient construction of the chromene scaffold. researchgate.net For example, a base-mediated annulation of a phenol with a suitable Michael acceptor can lead to the formation of a 4H-chromene. beilstein-journals.org The reaction of this compound with appropriate reagents under acidic or basic conditions can be envisioned to yield chromene analogues bearing the 1,4-dimethylcyclohexyl substituent. rsc.orgdntb.gov.ua

Benzoxazines are another class of heterocyclic compounds that can be prepared from phenols, formaldehyde, and a primary amine. The synthesis proceeds through a Mannich-type condensation followed by ring closure. The phenolic reactant is a key starting material in this process. nih.govresearchgate.net By using this compound in this reaction, novel benzoxazine (B1645224) derivatives with the bulky cycloalkyl group can be synthesized, potentially imparting unique properties to the resulting materials.

Heterocycle General Synthetic Approach Key Reagents for Synthesis from a Phenol
ChromeneAnnulation, Multicomponent reactionsα,β-Unsaturated ketones, Acetophenones, Malononitrile
BenzoxazineMannich condensation and cyclizationFormaldehyde, Primary amine

Oligomerization and Polymerization Studies Involving this compound as a Monomer

The bifunctional nature of this compound, with its reactive phenolic hydroxyl group, makes it a potential monomer for the synthesis of polymers such as polyesters and polycarbonates. The bulky and rigid 1,4-dimethylcyclohexyl group can introduce desirable properties into the polymer backbone, such as increased thermal stability and modified solubility.

The synthesis of polycarbonates often involves the reaction of a bisphenol with a carbonate precursor, such as phosgene (B1210022) or a dialkyl carbonate, through interfacial polymerization or melt transesterification. uwb.edu.pl While this compound is a monophenol, it could be used as a chain-terminating agent or co-monomer to control the molecular weight and properties of polycarbonates derived from bisphenols. Furthermore, the development of bisphenolic analogues of this compound would enable its direct use as a primary monomer in polycarbonate synthesis, potentially leading to BPA-free polycarbonates with high glass transition temperatures and good thermal stability. rsc.orgrsc.org

Similarly, it could be incorporated into polyesters through condensation reactions with dicarboxylic acids or their derivatives, such as diacyl chlorides. These reactions would lead to polyesters with the 4-(1,4-dimethylcyclohexyl)phenoxy group as a side chain, which could influence the material's physical and mechanical properties.

Polymer Type Potential Role of this compound Common Co-monomers Polymerization Method
PolycarbonateChain terminator or as a bisphenolic analogueBisphenol A (or other bisphenols), Phosgene, Diphenyl carbonateInterfacial polymerization, Melt transesterification
PolyesterMonomer with a pendant cycloalkyl groupDicarboxylic acids, Diacyl chloridesCondensation polymerization

Advanced Analytical Methodologies for Research on 4 1,4 Dimethylcyclohexyl Phenol

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is a fundamental tool for separating the components of a mixture. For a compound like 4-(1,4-Dimethylcyclohexyl)phenol, which may exist as a mixture of isomers, specific chromatographic techniques are essential for accurate analysis.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of non-volatile or thermally unstable compounds like alkylphenols. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a nonpolar stationary phase is used with a polar mobile phase. nih.govtandfonline.com The separation of isomers of alkylphenols, such as the cis and trans isomers of this compound, can be achieved on columns like C18 (octadecyl silica) or C8 (octyl-bonded silica). nih.govtandfonline.com

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. tandfonline.comsielc.com Adjusting the ratio of the organic solvent allows for the optimization of the separation, a process known as gradient elution. chromatographyonline.com For challenging separations of closely related isomers, the addition of modifiers to the mobile phase, such as a small amount of triethylamine, can improve peak shape and resolution by suppressing the interaction of phenolic hydroxyl groups with residual silanols on the stationary phase. tandfonline.com The selectivity of the stationary phase is also critical; for instance, pentafluorophenyl (PFP) phases can offer unique selectivity for positional isomers of substituted phenols. thermofisher.com

Table 1: Representative HPLC Method for Isomer Separation of Alkylphenols

ParameterValue
Column Reversed-Phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient 50% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Expected Elution Isomers will elute at different retention times based on their relative polarity. The trans-isomer is generally expected to elute slightly later than the cis-isomer due to its more linear shape allowing for stronger interaction with the C18 stationary phase.

This table presents a typical starting point for method development. Actual retention times and resolution would need to be empirically determined for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. nih.gov Phenols, however, are often not sufficiently volatile for direct GC analysis due to their polar hydroxyl group. univ-lyon1.fr To overcome this, a derivatization step is typically employed to convert the phenol (B47542) into a more volatile and thermally stable derivative. nih.govnih.gov

A common derivatization technique is silylation, where the acidic proton of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.govnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. univ-lyon1.frnih.govnih.gov The resulting silylated ether is much more volatile and less polar, leading to better chromatographic peak shapes and preventing thermal degradation in the GC injector. nih.gov

The derivatized sample is then injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides detailed structural information by fragmenting the molecules and detecting the mass-to-charge ratio of the fragments. This allows for unambiguous identification of the compound. nih.govshimadzu.com

Table 2: Typical GC-MS Parameters for Analysis of Derivatized this compound

ParameterValue
Derivatization Reagent BSTFA with 1% TMCS (trimethylchlorosilane)
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow rate of 1 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
MS Ionization Mode Electron Ionization (EI) at 70 eV
Expected TMS-Derivative m/z The molecular ion of the silylated derivative would be expected, along with characteristic fragments from the loss of methyl groups and cleavage of the cyclohexyl ring.

This table provides a representative method. Optimization would be required for the specific analyte.

Chiral Chromatography for Enantiomeric Resolution

The this compound molecule possesses chirality due to the stereocenters in the 1,4-dimethylcyclohexyl ring. This results in the existence of enantiomers (non-superimposable mirror images), which have identical physical and chemical properties in an achiral environment but may exhibit different biological activities. nih.gov Chiral chromatography is a specialized form of HPLC used to separate these enantiomers. youtube.com

The separation is achieved by using a chiral stationary phase (CSP). researchgate.net CSPs create a chiral environment within the column, causing the enantiomers to interact differently and thus elute at different times. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including substituted phenols. youtube.comacs.org The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like an alcohol, is crucial for achieving optimal enantioselective separation. acs.org The development of such methods is vital for studying the stereospecific properties of chiral molecules. nih.govnih.gov

Table 3: Representative Chiral HPLC Method for Enantiomeric Resolution

ParameterValue
Column Chiralpak AD-H (or similar amylose-based CSP)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection UV at 275 nm
Expected Outcome Baseline or near-baseline separation of the enantiomers of a specific isomer (e.g., cis or trans) of this compound.

This table illustrates a typical approach. The specific CSP and mobile phase composition would require experimental optimization.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-NMR, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for the unambiguous identification of unknown compounds in complex mixtures. mdpi.comnih.gov

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) combines the powerful separation capabilities of HPLC with the definitive structure elucidation power of NMR spectroscopy. mdpi.comresearchgate.net After separation on an HPLC column, the eluent flows directly into an NMR probe. This allows for the acquisition of detailed NMR spectra (e.g., ¹H NMR, ¹³C NMR) for each separated component, providing information about the molecular structure, including the connectivity of atoms and the stereochemistry of isomers. nih.govsonar.ch This is particularly valuable for distinguishing between the cis and trans isomers of this compound without the need to isolate each one individually. mdpi.com

GC-IR (Gas Chromatography-Infrared Spectroscopy) links a gas chromatograph to an infrared spectrometer. As compounds elute from the GC column, they pass through a light pipe where their infrared spectrum is recorded. The resulting IR spectrum provides information about the functional groups present in the molecule. For this compound, GC-IR could confirm the presence of the hydroxyl (-OH) group and the characteristic C-H and C-C bonds of the alkyl and aromatic portions of the molecule.

Table 4: Information Provided by Hyphenated Techniques for this compound

TechniqueInformation Gained
LC-NMR - Unambiguous structural confirmation of separated isomers.- Detailed ¹H and ¹³C chemical shift data.- Stereochemical information (distinguishing cis and trans isomers).- Analysis of impurities or related substances.
GC-IR - Confirmation of functional groups (e.g., -OH stretch, aromatic C-H bends, aliphatic C-H stretches).- Differentiation of isomers based on subtle differences in their IR spectra ("fingerprint region").

Electrochemical Detection Methods in Research Applications

Electrochemical methods offer a sensitive and selective approach for the analysis of redox-active compounds like phenols. dss.go.th The phenolic hydroxyl group can be oxidized at an electrode surface, and the potential at which this occurs is characteristic of the compound's structure. nih.govrsc.org Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the oxidation behavior of this compound.

In a typical experiment, the potential applied to a working electrode (e.g., glassy carbon) is swept, and the resulting current from the oxidation of the phenol is measured. The presence of the electron-donating dimethylcyclohexyl group is expected to make the phenol easier to oxidize compared to unsubstituted phenol. These methods can be used for the quantitative determination of the compound, even in complex matrices, and to investigate its redox properties, which can be relevant to its antioxidant activity or environmental degradation pathways. researchgate.netresearchgate.net

Table 5: Expected Electrochemical Behavior of this compound

TechniqueParameterExpected Observation
Cyclic Voltammetry (CV) Anodic Peak Potential (Epa)An irreversible oxidation peak is expected at a potential lower than that of phenol, due to the electron-donating nature of the alkyl substituent.
Differential Pulse Voltammetry (DPV) Peak Potential (Ep)A well-defined peak corresponding to the oxidation of the phenolic group, suitable for quantitative analysis at low concentrations.
Supporting Electrolyte pHThe oxidation potential will be pH-dependent, shifting to less positive potentials at higher pH values due to the easier deprotonation of the phenolic hydroxyl.

These are predicted behaviors based on the known electrochemistry of other alkylphenols. dss.go.th

Advanced Titration Techniques for Reactivity and Acidity Studies

The acidity of a phenol, quantified by its pKa value, is a fundamental property that influences its reactivity and behavior in different environments. The presence of substituents on the aromatic ring significantly affects this acidity. sips.org.inpharmaguideline.com Electron-donating groups, such as the alkyl group in this compound, increase the electron density on the phenoxide ion formed upon deprotonation. stackexchange.com This destabilizes the anion, making the phenol less acidic (i.e., having a higher pKa) compared to unsubstituted phenol. sips.org.instackexchange.com

Potentiometric titration is a precise method for determining the pKa of weak acids like phenols. nih.govrsc.org This technique involves titrating a solution of the phenol with a strong base, often in a non-aqueous solvent like dimethylformamide to enhance the acidity, while monitoring the potential with an electrode system. nih.govresearchgate.net The pKa can be determined from the midpoint of the titration curve. This data is crucial for understanding the compound's ionization state at different pH values, which is important for developing separation methods and predicting its environmental fate. For hindered phenols, these titrations provide valuable insight into their reactivity as antioxidants. rasayanjournal.co.in

Table 6: Comparison of Acidity (pKa) of Phenol and Substituted Phenols

CompoundSubstituent EffectExpected pKa Range
PhenolReference~10.0 sips.org.inlibretexts.org
p-Cresol (4-Methylphenol)Electron-donating (+I, Hyperconjugation)~10.2 sips.org.in
This compound Electron-donating (+I) > 10.0 (Expected to be slightly less acidic than phenol)

The exact pKa for this compound would need to be determined experimentally, but it is predicted to be higher than that of phenol due to the electron-donating effect of the alkyl substituent.

Research Applications of 4 1,4 Dimethylcyclohexyl Phenol in Specialized Scientific Fields

Application as a Building Block in Polymer Science and Materials Chemistry

Precursor for Advanced Resins and Composites

Phenolic compounds are critical precursors in the synthesis of phenolic resins, also known as phenoplasts, which were first commercialized as Bakelite. These thermosetting polymers are produced through the reaction of a phenol (B47542) or a substituted phenol with an aldehyde, most commonly formaldehyde. The process involves a step-growth polymerization that can be catalyzed by either acids or bases, leading to the formation of a highly cross-linked, three-dimensional network. This network structure imparts key properties to the resulting material, including:

Hardness and Rigidity

Good Thermal Stability

Chemical Imperviousness

The specific properties of the final resin can be tailored by varying the structure of the phenolic precursor. The incorporation of a bulky, non-polar group like the 1,4-dimethylcyclohexyl substituent in 4-(1,4-Dimethylcyclohexyl)phenol would be expected to influence the resin's characteristics. Such a modification could potentially enhance properties like hydrophobicity, impact resistance, and solubility in specific organic solvents, making the resulting resins suitable for specialized applications in coatings, adhesives, and composite materials. Phenolic resins are widely used for bonding and gluing building materials, in molded products, and for laboratory countertops.

Monomer in Specialty Polymer Synthesis

Beyond traditional phenolic resins, substituted phenols can act as monomers in the synthesis of other advanced polymers. For instance, aromatic phenols are used to create polymers with excellent mechanical properties. While specific polymers derived from this compound are not prominently documented, the general principle is well-established. The hydroxyl group allows it to be incorporated into polymer chains such as polyesters or polyethers, while the dimethylcyclohexyl group would function as a bulky side chain, affecting the polymer's thermal and mechanical properties.

Role in Organic Synthesis as a Synthetic Intermediate or Reagent

In the field of organic synthesis, phenolic compounds are valuable intermediates due to the reactivity of the aromatic ring and the hydroxyl group.

Precursor for Complex Organic Molecules

This compound can serve as a starting material for the synthesis of more complex molecules. The phenolic hydroxyl group can be easily converted into other functional groups (e.g., ethers, esters), and the aromatic ring is susceptible to electrophilic substitution reactions, allowing for the introduction of additional substituents. Its structure could be foundational for creating target molecules where a combination of a phenolic moiety and a cyclohexyl group is required for specific biological or material properties.

Studies in Environmental Chemistry (Academic Research on Behavior)

The environmental fate and impact of phenolic compounds are of significant interest due to their widespread use and potential as pollutants. Research into the environmental behavior of this compound can be informed by studies on similar, more common alkylated phenols, such as dimethylphenols.

Academic research on related compounds like 2,4-dimethylphenol (B51704) provides insights into the potential environmental profile of this compound. Studies on various dimethylphenols have shown they can be less biodegradable than simpler phenols like cresol (B1669610) or phenol itself. In one study, while phenol and cresols were biodegraded by 80% in soil-water slurries, the concentration of dimethylphenols remained practically unchanged over the same period.

The physical and chemical properties of a compound heavily influence its environmental transport and fate. For comparison, data for the related compound 2,4-dimethylphenol is presented below.

Table 1: Environmental Properties of the Analogous Compound 2,4-Dimethylphenol

Property Value Implication for Environmental Behavior Source
Water Solubility Very Soluble Can be transported in surface and groundwater.
Vapor Pressure 0.102 mm Hg at 25 °C Volatilization is an important fate process.
Log Kₒw 2.3 Indicates a low potential for bioaccumulation.

Based on these analogous data, it can be inferred that this compound, with its larger non-polar cyclohexyl group, would likely exhibit lower water solubility and a higher octanol-water partition coefficient (Log Kₒw) than 2,4-dimethylphenol, potentially leading to greater sorption to soil and sediment and a higher, though still likely low, bioaccumulation potential. Its persistence in the environment would depend on the susceptibility of its specific structure to microbial degradation.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
2,4-dimethylphenol
Phenol
Formaldehyde
Cresol

Photodegradation Mechanisms in Environmental Systems

The photodegradation of phenolic compounds in the environment is a critical process that influences their persistence and potential toxicity. While specific studies on the photodegradation of this compound are not extensively documented, the degradation pathways of structurally similar compounds, such as 4-tert-butylphenol (B1678320) (4-t-BP), provide valuable insights. The photocatalytic degradation of 4-t-BP has been shown to be effective using various catalysts under simulated solar light. mdpi.commdpi.comresearchgate.net

The degradation process is generally initiated by the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack the phenolic ring. tandfonline.com This initial attack can lead to the formation of several intermediate products. For instance, the photocatalytic degradation of phenol and its derivatives often proceeds through the formation of catechol and hydroquinone (B1673460). consensus.app These intermediates are then further oxidized, leading to the opening of the aromatic ring and eventual mineralization to carbon dioxide and water.

The efficiency of photodegradation can be influenced by various environmental factors, including the presence of other ions in the water. For example, in the degradation of 4-t-BP, carbonate ions (CO₃²⁻) were found to enhance the process, while bicarbonate (HCO₃⁻) and nitrate (B79036) (NO₃⁻) ions had an inhibitory effect. mdpi.commdpi.com The presence of chloride ions (Cl⁻) showed a dual effect, enhancing degradation at low concentrations and inhibiting it at higher concentrations. mdpi.com

Table 1: Potential Intermediates in the Photodegradation of 4-Alkylphenols

Intermediate CompoundGeneral Formula/StructureRole in Degradation Pathway
Hydroxylated PhenolsC₁₀H₁₄O₂Initial products of •OH radical attack on the aromatic ring.
CatecholC₆H₆O₂A common dihydroxybenzene intermediate.
HydroquinoneC₆H₆O₂Another common dihydroxybenzene intermediate.
BenzoquinoneC₆H₄O₂Oxidation product of hydroquinone.

This table presents potential intermediates based on the photodegradation of similar phenolic compounds.

Biotransformation Pathways by Microorganisms

The biotransformation of alkylphenols by microorganisms is a key process in their environmental degradation. While direct studies on this compound are limited, research on other 4-alkylphenols, particularly by bacteria of the genus Pseudomonas, offers significant clues into its likely metabolic fate.

The enzyme 4-ethylphenol (B45693) methylenehydroxylase (4EPMH), found in Pseudomonas putida, is known to catalyze the initial step in the degradation of a variety of 4-alkylphenols. nih.gov This enzyme acts through dehydrogenation of the substrate to form a quinone methide intermediate, which is then hydrated to an alcohol. nih.gov For 4-alkylphenols with straight alkyl chains, the primary products are chiral alcohols. However, for those with cyclic or branched alkyl groups, such as cyclohexylphenol, the major biotransformation products are the corresponding vinyl compounds. nih.gov

This suggests that the biotransformation of this compound would likely be initiated by a similar enzymatic process. The presence of the dimethylcyclohexyl group would likely favor the formation of a vinylphenol derivative. This initial transformation is a critical step that can alter the properties of the original compound, potentially leading to further degradation by other microorganisms in the environment. The degradation of some alkyl-substituted cycloalkanes by microorganisms has been shown to proceed via oxidation of the alkyl side chain. nih.gov

Further degradation of the resulting intermediates would likely involve cleavage of the aromatic ring, a common strategy employed by bacteria to break down phenolic compounds. sci-hub.se This can occur through either ortho- or meta-cleavage pathways, eventually leading to intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. sci-hub.sefrontiersin.org

Table 2: Key Enzymes and Potential Metabolites in the Biotransformation of 4-Alkylphenols

Enzyme/MetaboliteFunction/DescriptionRelevance to this compound
4-Ethylphenol Methylenehydroxylase (4EPMH)Catalyzes the initial hydroxylation of 4-alkylphenols.Likely involved in the initial transformation of the compound.
Quinone MethideA reactive intermediate formed during the enzymatic dehydrogenation.A probable transient species in the biotransformation pathway.
Vinylphenol DerivativeThe likely major product from the action of 4EPMH on a cyclic alkylphenol.The expected initial metabolite of this compound.
Catechol DioxygenasesEnzymes that cleave the aromatic ring of catechol intermediates.Involved in the subsequent breakdown of the phenolic structure.

This table is based on biotransformation pathways of structurally related 4-alkylphenols.

Environmental Fate and Transformation of 4 1,4 Dimethylcyclohexyl Phenol Academic Perspective

Distribution and Persistence Studies in Environmental Compartments

Without dedicated scientific studies on 4-(1,4-Dimethylcyclohexyl)phenol, any attempt to detail its environmental fate and transformation would be speculative and would not meet the required standards of scientific accuracy. Further research and monitoring are necessary to understand the environmental behavior of this specific chemical compound.

Future Research Directions and Emerging Opportunities for 4 1,4 Dimethylcyclohexyl Phenol Studies

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of cyclohexylphenols often relies on homogeneous acid catalysts like sulfuric acid and phosphoric acid, which are associated with environmental and operational challenges such as corrosion, pollution, and difficulties in catalyst separation researchgate.net. Future research must prioritize the development of cleaner, more efficient, and highly selective synthetic routes.

A significant opportunity lies in the application of heterogeneous catalysts. Recent advancements in the synthesis of related compounds have demonstrated the potential of various solid acid catalysts, including zeolites, ion-exchange resins, and supported acids, which can be easily recovered and recycled researchgate.net. For instance, a one-pot synthesis of cyclohexylphenols has been reported using a tandem system of RANEY® Nickel and hierarchical Beta zeolite, achieving high selectivity and conversion rates under relatively mild conditions rsc.org. This approach, which can utilize bio-based feedstocks like lignin-derived phenol (B47542), represents a promising avenue for the sustainable production of 4-(1,4-Dimethylcyclohexyl)phenol rsc.org.

Another cutting-edge area involves dehydrative C-H alkylation using well-defined cationic ruthenium-hydride complexes. This method directly couples phenols with alcohols, generating water as the only byproduct, thus aligning perfectly with the principles of green chemistry organic-chemistry.orgacs.org. Adapting such catalytic systems for the specific alkylation of phenol with a 1,4-dimethylcyclohexanol (B1605839) precursor could provide a highly atom-economical and environmentally benign pathway.

Future research should focus on designing catalysts that offer precise regioselectivity to favor the para-substituted product and accommodate the specific steric profile of the dimethylcyclohexyl group.

Table 1: Comparison of Potential Sustainable Synthetic Pathways for this compound
Synthetic StrategyPotential Catalyst SystemKey AdvantagesPrimary Research Challenge
Heterogeneous CatalysisHierarchical Beta Zeolite; Sulfated ZirconiaCatalyst reusability, reduced waste, potential for continuous flow processes researchgate.netrsc.org.Optimizing catalyst pore structure and acidity for selectivity with a bulky alkylating agent.
Dehydrative C-H AlkylationCationic Ruthenium-Hydride ComplexesHigh atom economy (water is the only byproduct), broad substrate scope organic-chemistry.org.Achieving high para-selectivity and catalyst stability under prolonged reaction times.
Palladium-Catalyzed AlkylationPd-complexes with specialized ligandsPotential for asymmetric synthesis and novel bond formations researchgate.net.Catalyst cost and sensitivity; ligand design for specific substrate control.
Acidic Ionic LiquidsBrønsted or Lewis acidic ionic liquidsTunable acidity, non-volatile, and recyclable reaction medium researchgate.net.Product separation from the ionic liquid and managing viscosity.

Development of Advanced Spectroscopic Probes and Characterization Techniques

While standard techniques like HPLC and GC-MS are effective for routine analysis of alkylphenols, there is an opportunity to develop more sophisticated characterization methods to probe the nuanced structural and electronic properties of this compound nih.govthermofisher.com. Future work could focus on applying advanced spectroscopic and spectrometric techniques that are not yet commonplace for this class of molecules.

For example, coupling Electron Energy-Loss Spectroscopy (EELS) with Transmission Electron Microscopy (TEM) could provide unparalleled spatial resolution to map the chemical composition and electronic states of the compound when integrated into polymer matrices or nanomaterials arxiv.org. Similarly, Near-Edge X-ray Absorption Fine-Structure (NEXAFS) spectroscopy could offer detailed insights into the orientation and bonding of the molecule on surfaces or within thin films researchgate.net.

Developing automated and high-throughput analytical methods is another key direction. The use of automated Selected Reaction Monitoring (SRM) development in GC-MS/MS or LC/MS/MS can significantly accelerate the creation of robust methods for quantifying the compound and its potential metabolites or degradation products in complex environmental or biological matrices thermofisher.comperkinelmer.com.

Table 2: Advanced Spectroscopic Techniques for Future Characterization Studies
TechniqueAbbreviationPotential Information Yield for this compound
Near-Edge X-ray Absorption Fine-StructureNEXAFSOrientation of phenolic and cyclohexyl rings on surfaces, unoccupied electronic states researchgate.net.
Electron Energy-Loss SpectroscopyEELSElemental composition and chemical bonding at the nanoscale within composite materials arxiv.org.
2D Nuclear Magnetic Resonance2D-NMR (e.g., NOESY, HSQC)Unambiguous assignment of proton and carbon signals, spatial proximity of atoms, and conformational analysis of the cyclohexyl ring.
Terahertz Time-Domain SpectroscopyTHz-TDSProbing of low-frequency vibrational modes and intermolecular interactions in the solid state.

Integration into Advanced Functional Materials and Nanomaterials

The unique structure of this compound, combining a reactive phenolic hydroxyl group with a bulky, rigid, and hydrophobic dimethylcyclohexyl moiety, makes it an attractive candidate for creating advanced materials with tailored properties.

Future research should explore its use as a monomer or a modifying agent in high-performance polymers such as polycarbonates, polyesters, and epoxy resins. The incorporation of the dimethylcyclohexyl group could enhance key properties like thermal stability, glass transition temperature (Tg), dimensional stability, and hydrophobicity. This is analogous to how other cyclic structures are used to create sustainable and high-performance thermoplastics researchgate.net.

Furthermore, the compound could serve as a building block for creating sterically hindered phenols, a class of molecules known for their antioxidant properties mdpi.com. Designing polymers with this moiety covalently bonded into the backbone could lead to materials with inherent, non-leaching antioxidant capabilities, extending the service life of plastics, rubbers, and lubricants prnewswire.com. There is also potential in the field of nanomaterials, where it could be used as a surface functionalization agent to control the dispersion and interfacing of nanoparticles in a polymer matrix or as a structural component in the synthesis of porous organic frameworks.

Table 3: Potential Applications in Advanced Materials
Material ClassRole of this compoundAnticipated Property Enhancement
High-Performance Polymers (e.g., Polycarbonates, Polyesters)Monomer (replacing Bisphenol A)Increased glass transition temperature (Tg), improved thermal stability, enhanced hydrolytic resistance.
Epoxy ResinsCuring agent or modifierLowered dielectric constant, increased toughness, and improved moisture resistance for microelectronics.
Polymer AdditivesAntioxidant or UV stabilizer precursorReduced additive migration, long-term stability for plastics and elastomers prnewswire.com.
NanocompositesSurface functionalization agentImproved dispersion of nanoparticles (e.g., silica, carbon nanotubes) in a non-polar polymer matrix.

Interdisciplinary Research with Computational and Data Sciences

Computational chemistry and data science offer powerful tools to accelerate the discovery and optimization of processes and materials involving this compound. Interdisciplinary research combining experimental work with in-silico modeling can provide deep mechanistic insights and predict material properties before synthesis.

Reactive molecular dynamics (MD) simulations, using force fields like ReaxFF, can be employed to model the synthesis, thermal degradation, or oxidation of the compound and polymers derived from it researchgate.net. This can help in understanding reaction mechanisms and predicting the stability of new materials under extreme conditions. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate spectroscopic properties (e.g., NMR, IR spectra) to aid in experimental characterization, determine reaction energetics for optimizing synthetic pathways, and understand intermolecular interactions like hydrogen bonding uniroma1.it.

Furthermore, machine learning algorithms could be trained on existing data for alkylphenols to predict properties of this compound and its derivatives, screen for potential applications, and optimize synthetic conditions, thereby reducing the experimental workload and accelerating the pace of innovation.

Table 4: Application of Computational Methods in Future Studies
Computational MethodSpecific Application AreaExpected Outcome
Density Functional Theory (DFT)Reaction Mechanism AnalysisCalculation of transition states and activation energies for novel synthetic routes researchgate.net.
Molecular Dynamics (MD)Polymer Property PredictionSimulation of bulk polymer properties (e.g., Tg, mechanical modulus, diffusion coefficients) uniroma1.it.
Quantitative Structure-Property Relationship (QSPR)Property ScreeningPredicting physical and chemical properties for a library of related derivatives.
Machine Learning (ML)Synthesis OptimizationDeveloping models to predict reaction yield and selectivity based on experimental parameters.

Circular Economy and Green Chemistry Initiatives for its Production and Utilization

Integrating the lifecycle of this compound into a circular economy framework is a critical future objective. This involves a holistic approach that considers feedstock sourcing, production processes, product use, and end-of-life management mdpi.com.

A primary research goal is to develop production routes from renewable feedstocks. Lignin, a complex alkylphenolic biopolymer, stands out as a promising raw material mdpi.com. Research into advanced biorefinery processes to selectively depolymerize lignin and produce phenol, which can then be alkylated, would create a sustainable value chain rsc.org.

Another key area is "design for circularity." When this compound is used to create new polymers, research should concurrently focus on pathways for their recycling or upcycling. This could involve developing polymers with chemically cleavable linkages that allow for monomer recovery or designing robust materials that can be mechanically recycled with minimal property degradation. These initiatives are crucial for moving away from the traditional linear "take-make-dispose" model and toward a sustainable, circular use of chemical resources patsnap.compatsnap.com.

Table 5: Green Chemistry and Circular Economy Opportunities
PrincipleApplication to this compound Lifecycle
Use of Renewable FeedstocksDevelop synthetic routes starting from lignin-derived phenol instead of petroleum-based sources rsc.orgmdpi.com.
Atom EconomyPrioritize addition reactions (e.g., C-H activation) over substitution reactions to minimize byproduct formation organic-chemistry.org.
CatalysisReplace stoichiometric reagents with recyclable heterogeneous or homogeneous catalysts researchgate.net.
Design for Degradation/RecyclingIncorporate the monomer into polymer backbones designed for chemical recycling or controlled degradation mdpi.com.
Waste PreventionOptimize reaction conditions using computational modeling to maximize yield and minimize waste generation researchgate.net.

Q & A

Q. What are the established synthetic routes for 4-(1,4-Dimethylcyclohexyl)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using phenol derivatives and 1,4-dimethylcyclohexanol in the presence of Lewis acids (e.g., AlCl₃). Alternative routes include coupling reactions between cyclohexyl halides and phenolic substrates under palladium catalysis . Reaction optimization (e.g., temperature control at 80–100°C, inert atmosphere) is critical to minimize side products like regioisomers. Yields typically range from 40–65%, depending on steric hindrance from the dimethylcyclohexyl group .

Q. How is the structural characterization of this compound performed to confirm regiochemistry and purity?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify substituent positions (e.g., cyclohexyl methyl protons at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.2 ppm) . IR spectroscopy verifies phenolic O-H stretches (~3200 cm⁻¹) and cyclohexyl C-H vibrations. X-ray crystallography resolves spatial conformation, particularly the trans/cis arrangement of dimethyl groups on the cyclohexane ring . Cross-reference with databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing derivatives of this compound?

  • Methodological Answer : Regioselectivity issues arise due to steric effects from the bulky cyclohexyl group. Employ directing groups (e.g., boronates) on the phenol ring to guide electrophilic substitution. Computational tools like DFT (B3LYP/6-31G)* predict reactive sites by analyzing electron density maps and Fukui indices . Experimentally, kinetic studies under varying temperatures (e.g., 25°C vs. 60°C) can isolate dominant regioisomers .

Q. How does the electronic structure of this compound influence its reactivity in radical-mediated reactions?

  • Methodological Answer : The HOMO-LUMO gap (calculated via DFT) determines radical stability. For this compound, a lower LUMO energy (−2.8 eV) enhances electron-accepting capacity, favoring reactions with electrophilic radicals . Experimental validation involves EPR spectroscopy to detect radical intermediates during oxidation (e.g., with persulfate). Compare with analogs like 4-(trans-4-Heptylcyclohexyl)-phenol to assess substituent effects on reactivity .

Q. What methodologies resolve contradictions in toxicological data for this compound and its analogs?

  • Methodological Answer : Discrepancies in toxicity profiles (e.g., EC₅₀ values) require meta-analysis of in vitro (e.g., MTT assay on HepG2 cells) and in vivo (zebrafish embryo toxicity) studies. Use QSAR models (e.g., EPA TEST software) to predict endocrine-disruption potential based on structural motifs shared with alkylphenols . Cross-validate with high-throughput screening (HTS) data from PubChem BioAssay .

Q. How can spectroscopic data inconsistencies for this compound in different solvents be systematically addressed?

  • Methodological Answer : Solvent polarity affects NMR chemical shifts (e.g., DMSO vs. CDCl₃). Perform variable solvent NMR studies to document shifts and assign signals unambiguously. Use COSY and HSQC for correlation mapping. Reference solvent-specific databases (e.g., NIST) to identify anomalous peaks caused by solvent-solute interactions .

Data Analysis & Experimental Design

Design an experiment to assess the stability of this compound under oxidative conditions.

  • Methodological Answer :
  • Conditions : Expose the compound to H₂O₂ (1–5 mM) at pH 7.4 (phosphate buffer, 37°C).
  • Analysis : Monitor degradation via HPLC-UV (λ = 270 nm) and identify byproducts using LC-MS/MS .
  • Kinetics : Fit data to a first-order model to calculate half-life (t₁/₂). Compare with control experiments under N₂ atmosphere to isolate oxidative pathways .

Q. How to differentiate between cis and trans isomers of this compound using spectroscopic and computational methods?

  • Methodological Answer :
  • NMR : Trans isomers exhibit axial-equatorial methyl splitting (J = 10–12 Hz), while cis isomers show equatorial-equatorial coupling (J = 6–8 Hz) .
  • Computational : Optimize geometries using Molecular Mechanics (MMFF94) and calculate NMR chemical shifts with GIAO-DFT . Match computed spectra with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.